4-Ethyl-2,5-difluorobenzoic acid
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Overview
Description
4-Ethyl-2,5-difluorobenzoic acid is an organic compound with the molecular formula C9H8F2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with ethyl and two fluorine groups at the 4th, 2nd, and 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,5-difluorobenzoic acid can be achieved through several methods. One common approach involves the use of 4-chloro-3,5-difluorobenzonitrile as a precursor. The synthetic route includes nitration, selective reduction, diazotisation, and chlorination . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of palladium-catalyzed reactions, such as the Suzuki–Miyaura coupling, is common due to its efficiency and ability to produce high yields .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,5-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Ethyl-2,5-difluorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of enzymatic activities and receptor functions. Its fluorine atoms enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzoic acid
- 2,6-Difluorobenzoic acid
- 4-Bromo-2,5-difluorobenzoic acid
- 2-Chloro-4,5-difluorobenzoic acid
Uniqueness
4-Ethyl-2,5-difluorobenzoic acid is unique due to the presence of both ethyl and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, which are not observed in other similar compounds .
Properties
Molecular Formula |
C9H8F2O2 |
---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
4-ethyl-2,5-difluorobenzoic acid |
InChI |
InChI=1S/C9H8F2O2/c1-2-5-3-8(11)6(9(12)13)4-7(5)10/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
PKOYZJCWRGBZQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1F)C(=O)O)F |
Origin of Product |
United States |
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